molecular formula C4H6N4O2S B6274637 6-aminopyridazine-3-sulfonamide CAS No. 930599-68-1

6-aminopyridazine-3-sulfonamide

Cat. No.: B6274637
CAS No.: 930599-68-1
M. Wt: 174.2
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Description

6-Aminopyridazine-3-sulfonamide is a heterocyclic compound that contains a pyridazine ring with an amino group at the 6-position and a sulfonamide group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals .

Mechanism of Action

Target of Action

6-Aminopyridazine-3-sulfonamide is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets .

Mode of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This inhibition of folic acid synthesis is crucial as it is essential for the further production of DNA in bacteria .

Biochemical Pathways

It is known that pyridazine derivatives can affect a wide range of physiological effects . As a sulfonamide, it likely interferes with the synthesis of folic acid, a crucial component in the production of DNA .

Pharmacokinetics

The physicochemical properties inherent to pyridazine and its fused homologues distinguish it from other azines in a way that can be advantageous when deployed judiciously .

Result of Action

In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds . Consequently, bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminopyridazine-3-sulfonamide typically involves the introduction of the sulfonamide group onto a pyridazine ring. One common method is the reaction of 6-aminopyridazine with sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves the use of sodium sulfinates and amines. An efficient method for the preparation of sulfonamides is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridazine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminopyridazine-3-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

6-Aminopyridazine-3-sulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the pyridazine ring and sulfonamide group, which imparts distinct chemical and biological properties .

Properties

CAS No.

930599-68-1

Molecular Formula

C4H6N4O2S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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